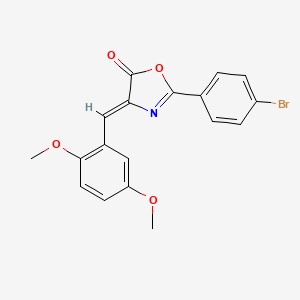![molecular formula C19H12BrFN2O4 B11221052 N-[3-(4-bromophenoxy)-5-nitrophenyl]-4-fluorobenzamide](/img/structure/B11221052.png)
N-[3-(4-bromophenoxy)-5-nitrophenyl]-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-bromophenoxy)-5-nitrophenyl]-4-fluorobenzamide is an organic compound with the molecular formula C19H12BrFN2O4 This compound is known for its unique structural features, which include a bromophenoxy group, a nitrophenyl group, and a fluorobenzamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromophenoxy)-5-nitrophenyl]-4-fluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the nucleophilic aromatic substitution reaction, where a bromophenol derivative reacts with a nitrophenyl compound under specific conditions to form the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of reagents and conditions is crucial to ensure the efficiency and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(4-bromophenoxy)-5-nitrophenyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized products.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the bromine atom can produce various substituted phenoxy derivatives.
Applications De Recherche Scientifique
N-[3-(4-bromophenoxy)-5-nitrophenyl]-4-fluorobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-[3-(4-bromophenoxy)-5-nitrophenyl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(4-bromophenoxy)-5-nitrophenyl]-2-fluorobenzamide: This compound has a similar structure but with a different position of the fluorine atom.
4-(3-bromophenoxy)pyridine: This compound shares the bromophenoxy group but has a pyridine ring instead of a benzamide group.
Uniqueness
N-[3-(4-bromophenoxy)-5-nitrophenyl]-4-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzamide group, in particular, may enhance its stability and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C19H12BrFN2O4 |
|---|---|
Poids moléculaire |
431.2 g/mol |
Nom IUPAC |
N-[3-(4-bromophenoxy)-5-nitrophenyl]-4-fluorobenzamide |
InChI |
InChI=1S/C19H12BrFN2O4/c20-13-3-7-17(8-4-13)27-18-10-15(9-16(11-18)23(25)26)22-19(24)12-1-5-14(21)6-2-12/h1-11H,(H,22,24) |
Clé InChI |
MBHUQOASOTXZII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)OC3=CC=C(C=C3)Br)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


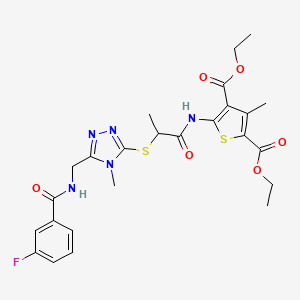
![N-[(4E)-1-(2,4-dimethylphenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]-2-(methylsulfanyl)aniline](/img/structure/B11220976.png)
![(E)-5-((2-(Benzo[d]thiazol-2-yl)hydrazono)methyl)-2-methoxyphenol](/img/structure/B11220979.png)
![2,4-Dibromo-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol](/img/structure/B11220983.png)
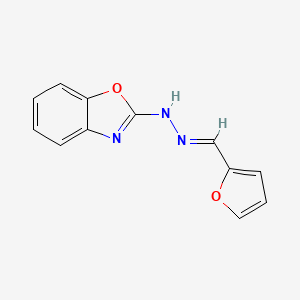
![N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B11220993.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11221000.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11221009.png)
![7-[6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B11221014.png)
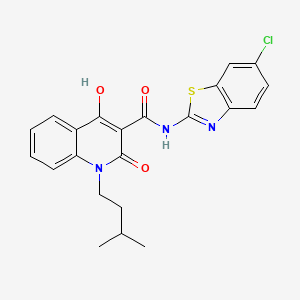
![N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B11221035.png)
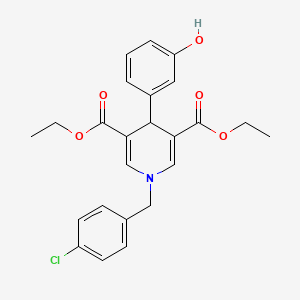
![2-{[7-(furan-2-ylmethyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B11221049.png)
